

3-Aminopyridazine-4-carbonitrile CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Aminopyridazine-4-carbonitrile

Cat. No.: B046362 Get Quote

In-Depth Technical Guide to 3-Aminopyridazine-4-carbonitrile

CAS Number: 119581-52-1

This technical guide provides a comprehensive overview of **3-Aminopyridazine-4-carbonitrile**, a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, structural characteristics, synthesis protocols, and potential applications based on the current scientific literature.

Chemical Identification and Properties

3-Aminopyridazine-4-carbonitrile is a pyridazine derivative characterized by an amino group at the 3-position and a nitrile group at the 4-position. Its core structure is a six-membered aromatic ring containing two adjacent nitrogen atoms.

Table 1: Chemical and Physical Properties of 3-Aminopyridazine-4-carbonitrile

Property	Value	Source
CAS Number	119581-52-1	[1][2]
Molecular Formula	C5H4N4	[1]
Molecular Weight	120.11 g/mol	[1][3]
Appearance	Light yellow to brown solid	[1]
Purity	≥97%	[1]
Storage Condition	Room temperature, dry	[1]

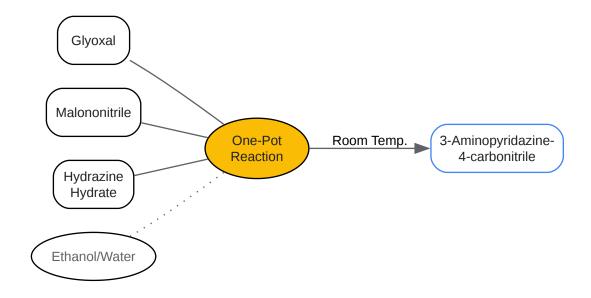
Note: Definitive experimental values for properties such as melting point, boiling point, and solubility are not readily available in the public domain for this specific compound. Data for structurally related compounds are available and can be used for estimation.

Synthesis and Experimental Protocols

The synthesis of **3-Aminopyridazine-4-carbonitrile** can be inferred from the well-established procedures for its derivatives, particularly the 3-amino-5-arylpyridazine-4-carbonitriles. A highly efficient and common method is a one-pot, three-component reaction.

Postulated One-Pot Three-Component Synthesis

This proposed synthesis involves the reaction of glyoxal, malononitrile, and hydrazine hydrate in a suitable solvent system. This method is adapted from the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, where arylglyoxals are used instead of glyoxal.[4][5]


Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxal (1 equivalent) and malononitrile (1 equivalent) in a 1:1 mixture of ethanol and water.
- Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% solution, 4 equivalents) dropwise at room temperature.
- Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Product Isolation: Upon completion, the product is expected to precipitate out of the solution.
 Collect the precipitate by filtration.
- Purification: Wash the collected solid with hot water and then recrystallize from a suitable solvent like ethanol to obtain the purified **3-Aminopyridazine-4-carbonitrile**.

Diagram 1: Postulated Synthesis of 3-Aminopyridazine-4-carbonitrile

Click to download full resolution via product page

A schematic of the proposed one-pot synthesis.

Spectroscopic Data (Predicted and from Related Compounds)

While specific spectral data for **3-Aminopyridazine-4-carbonitrile** is not widely published, data from its derivatives can provide expected characteristic signals.

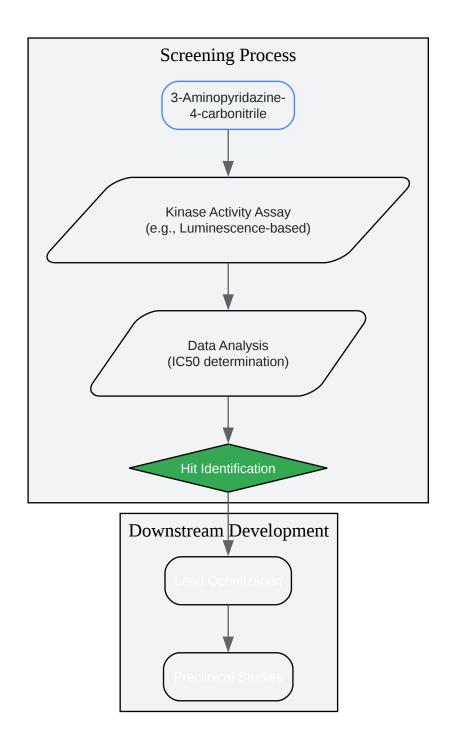
Table 2: Expected Spectroscopic Data for **3-Aminopyridazine-4-carbonitrile**

Technique	Expected Features
¹ H NMR	Signals corresponding to the amino protons and the pyridazine ring protons. The chemical shifts will be influenced by the electron-withdrawing nitrile group.
¹³ C NMR	Resonances for the carbon atoms of the pyridazine ring and the nitrile carbon. The nitrile carbon would appear in the characteristic region for cyano groups.
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the amino group, C≡N stretching of the nitrile group, and C=N and C=C stretching of the pyridazine ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 120.11 g/mol .

Note: For 3-amino-5-phenylpyridazine-4-carbonitrile, characteristic IR peaks are observed at approximately 3437, 3300 (NH₂), and 2219 (C≡N) cm⁻¹. The ¹H NMR shows signals for the aromatic and amino protons, and the ¹³C NMR displays peaks for the pyridazine and phenyl ring carbons, as well as the nitrile carbon.[5]

Potential Applications in Drug Development and Research

The pyridazine and aminopyridine scaffolds are prevalent in many biologically active compounds, suggesting potential therapeutic applications for **3-Aminopyridazine-4-carbonitrile** as a building block or a lead compound.

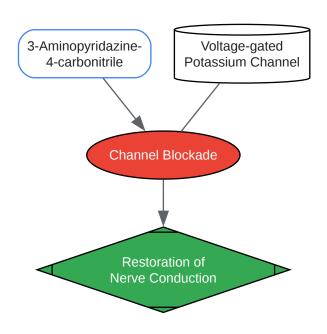

Kinase Inhibition

The aminopyridine and related heterocyclic cores are known to be effective scaffolds for the development of kinase inhibitors.[6][7] These compounds can target the ATP-binding site of kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Screening of libraries containing aminopyridine derivatives has led to the

identification of potent inhibitors for various kinases, including Aurora kinases and MPS1 kinase.[6]

Diagram 2: General Workflow for Kinase Inhibitor Screening

Click to download full resolution via product page



A simplified workflow for identifying kinase inhibitors.

Neurological Disorders

Aminopyridines are known to act as potassium channel blockers.[8] This mechanism of action is relevant for the treatment of certain neurological disorders. For instance, 4-aminopyridine is used to improve walking in patients with multiple sclerosis by restoring conduction in demyelinated nerve fibers.[9] Given its structural similarity, **3-Aminopyridazine-4-carbonitrile** could be investigated for similar activities.

Diagram 3: Potential Mechanism of Action in Neurological Disorders

Click to download full resolution via product page

Hypothesized action on potassium channels.

Conclusion

3-Aminopyridazine-4-carbonitrile is a versatile heterocyclic compound with significant potential as an intermediate in the synthesis of novel bioactive molecules. While specific experimental data for this compound is limited in publicly available literature, its structural relationship to well-studied aminopyridines and pyridazines suggests promising avenues for research in kinase inhibition and the modulation of ion channels for the treatment of various diseases. Further investigation is warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-Aminopyridazine-4-carbonitrile [myskinrecipes.com]
- 2. 3-Aminopyridazine-4-carbonitrile | CymitQuimica [cymitquimica.com]
- 3. 4-Aminopyridazine-3-carbonitrile | C5H4N4 | CID 6415966 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3,4-diaminopyridine. A potent new potassium channel blocker PMC [pmc.ncbi.nlm.nih.gov]
- 9. vet.purdue.edu [vet.purdue.edu]
- To cite this document: BenchChem. [3-Aminopyridazine-4-carbonitrile CAS number and identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046362#3-aminopyridazine-4-carbonitrile-casnumber-and-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com